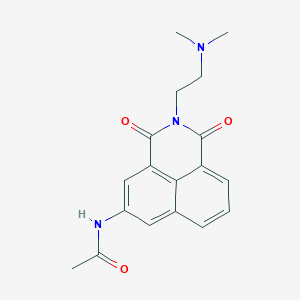

N-Acetil Amonafida

Descripción general

Descripción

N-Acetyl Amonafide (NAA) is a metabolite of Amonafide . Amonafide is a naphthalimides derivative that has been extensively studied as an anti-cancer agent . It has shown clinical activity especially in some groups of Acute Myeloid Leukemia (AML) patients . Amonafide targets topoisomerase II (Top2) and stabilizes Top2 covalent complexes .

Synthesis Analysis

Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-acetyl amonafide (NAA) . The toxicity of amonafide regimens is associated with higher levels of NAT2 activity .Molecular Structure Analysis

N-Acetyl Amonafide contains a total of 45 bonds; 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis

Amonafide induces Top2 mediated DNA cleavage, and covalent complexes formed by both Top2 alpha and Top2 beta were seen . Interestingly, NAA induced higher levels of Top2 covalent complexes than the parent compound .Physical And Chemical Properties Analysis

N-Acetyl Amonafide is a member of the fatty acid amide family with an amino acid as the biogenic amine . The occurrence of N-acylated amino acids in biological systems has long been known .Aplicaciones Científicas De Investigación

Terapéutica contra el cáncer: Veneno de Topoisomerasa II

NAA es un metabolito de Amonafide, que se dirige a Topoisomerasa II (Top2) . Estabiliza los complejos covalentes Top2, convirtiéndolo en un potente veneno Top2. A diferencia de otros venenos Top2, NAA induce niveles más altos de complejos covalentes Top2, lo que sugiere una acción más convencional en comparación con Amonafide. Esta propiedad es particularmente útil en el diseño de agentes anticancerígenos con un perfil terapéutico favorable.

Investigación bioquímica: Estudio de la escisión del ADN

La capacidad de NAA para inducir la escisión del ADN en sitios específicos proporciona una herramienta única para la investigación bioquímica . Permite a los científicos estudiar los mecanismos de escisión y reparación del ADN, lo cual es crucial para comprender la respuesta celular al daño del ADN.

Farmacocinética: Estudios de metabolismo de fármacos

El metabolismo de Amonafide por la N-acetiltransferasa 2 (NAT2) para formar NAA está asociado con la toxicidad variable de los fármacos . La investigación sobre la farmacocinética de NAA puede conducir a una mejor comprensión de las respuestas individuales a los medicamentos y los enfoques de la medicina personalizada.

Herramientas de diagnóstico: Sondas de actividad NAT2

Se ha desarrollado una sonda de fluorescencia raciométrica específica para NAT2, que al acetilarse a NAA, muestra cambios significativos en la longitud de onda y la intensidad de la fluorescencia . Esta sonda se puede utilizar para la detección sensible de la actividad de NAT2, lo cual es valioso para fines de diagnóstico e investigación sobre la actividad enzimática.

Estudios toxicológicos: Mecanismo de toxicidad

Si bien el mecanismo de toxicidad de NAA no se ha informado completamente, su formación y la toxicidad asociada de los regímenes de Amonafide proporcionan una base para estudios toxicológicos . Comprender los mecanismos de toxicidad puede mejorar los perfiles de seguridad de los compuestos relacionados.

Optimización de la quimioterapia: Mejora del índice terapéutico

La investigación sobre la acción de NAA contra topoisomerasas humanas purificadas puede conducir al desarrollo de derivados de Amonafide con índices terapéuticos mejorados . Esto podría resultar en opciones de quimioterapia más efectivas y seguras.

Mecanismo De Acción

Target of Action

N-Acetyl Amonafide primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in relieving the strain in DNA by introducing transient breaks, allowing the DNA strands to pass through one another .

Mode of Action

N-Acetyl Amonafide acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, which leads to DNA damage and ultimately cell death . Unlike most Top2 poisons, the action of Amonafide (the parent compound of N-Acetyl Amonafide) against Top2 is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other Top2 poisons .

Biochemical Pathways

N-Acetyl Amonafide affects the DNA replication and transcription pathways by targeting Top2 . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . This mechanism is different from other Top2 poisons, suggesting that Amonafide may target Top2 in an unconventional way .

Pharmacokinetics

Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The metabolism of Amonafide is variable, and toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Patients can be classified into two groups, fast and slow acetylators, based on their NAT2 activity . Fast acetylators experienced greater myelosuppression than slow acetylators .

Result of Action

The result of N-Acetyl Amonafide’s action is the induction of Top2 mediated DNA cleavage . It forms covalent complexes with both Top2 alpha and Top2 beta . Interestingly, N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than the parent compound, Amonafide . This leads to DNA damage and ultimately cell death .

Action Environment

The action of N-Acetyl Amonafide is influenced by the individual’s NAT2 activity . Higher levels of NAT2 activity are associated with increased toxicity of Amonafide regimens . Therefore, the individual’s NAT2 activity, which can be influenced by genetic factors, can affect the action, efficacy, and stability of N-Acetyl Amonafide .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Acetyl Amonafide interacts with Top2, a key enzyme involved in DNA replication and transcription . Unlike most Top2 poisons, the action of Amonafide against Top2 is largely ATP independent . N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than Amonafide . The level of Top2 covalent complexes increases with increasing N-Acetyl Amonafide dose .

Cellular Effects

N-Acetyl Amonafide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with Top2, leading to DNA cleavage . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Acetyl Amonafide exerts its effects at the molecular level primarily through its interaction with Top2 . It acts as a Top2 poison, stabilizing Top2 covalent complexes . This interaction leads to DNA cleavage, with the level of Top2 covalent complexes increasing with increasing N-Acetyl Amonafide dose .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl Amonafide change over time in laboratory settings. It induces higher levels of Top2 covalent complexes than Amonafide . The level of these complexes increases with increasing N-Acetyl Amonafide dose . A plateau in the level of Top2 covalent complexes is seen with Amonafide at relatively low doses .

Metabolic Pathways

N-Acetyl Amonafide is involved in the metabolic pathway where Amonafide is metabolized by NAT2 to form N-Acetyl Amonafide . This metabolic process is associated with higher levels of NAT2 activity .

Propiedades

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQUFGOEIGXAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435088 | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69409-02-5 | |

| Record name | N-Acetylamonafide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLAMONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

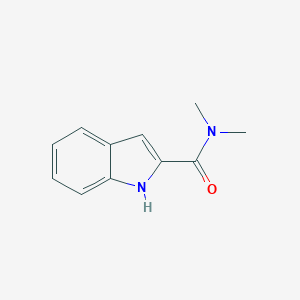

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

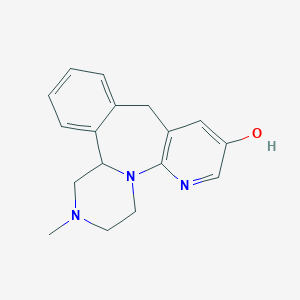

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.